Photolumazine III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H19N5O7 |

|---|---|

Molecular Weight |

429.4 g/mol |

IUPAC Name |

hydron;6-(1H-indol-3-yl)-4,7-dioxo-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-3H-pteridin-2-olate |

InChI |

InChI=1S/C19H19N5O7/c25-7-12(27)15(28)11(26)6-24-16-14(17(29)23-19(31)22-16)21-13(18(24)30)9-5-20-10-4-2-1-3-8(9)10/h1-5,11-12,15,20,25-28H,6-7H2,(H2,22,23,29,31)/t11-,12+,15-/m0/s1 |

InChI Key |

XZHBOWKLLNKVKN-ZOWXZIJZSA-N |

Isomeric SMILES |

[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)C[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(N=C(NC4=O)[O-])N(C3=O)CC(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Photolumazine III?

An In-depth Technical Guide to Photolumazine III

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, a key metabolite in the study of immune recognition by Mucosal-associated invariant T (MAIT) cells.

Chemical Structure and Properties

This compound, systematically named 6-(1H-indol-3-yl)-7-hydroxy-8-D-ribityllumazine, is a pteridine (B1203161) derivative belonging to the lumazine (B192210) family of compounds.[1] It is a naturally occurring antigen for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[2]

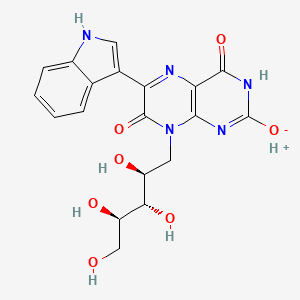

Chemical Structure:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | 6-(1H-indol-3-yl)-7-hydroxy-8-D-ribityllumazine | [1] |

| Synonym | PLIII | [2] |

| Molecular Formula | C₁₉H₁₉N₅O₇ | Calculated based on MW |

| Molecular Weight | 429.38 g/mol | [2] |

| Mass Spectrometry | m/z 428.121 ([M-H]⁻) | [3] |

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

Materials:

-

Methyl 2-(1H-indol-3-yl)-2-oxoacetate

-

5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Microwave reactor

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Prepare a solution of methyl 2-(1H-indol-3-yl)-2-oxoacetate in DMF.

-

Prepare a separate aqueous solution of 5-A-RU·HCl.

-

Combine the two solutions in a microwave reaction vessel.

-

Heat the reaction mixture using microwave irradiation (e.g., 120°C for 20 minutes), similar to the conditions used for Photolumazine V synthesis.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product using reversed-phase HPLC to isolate this compound.

-

Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Identification by Mass Spectrometry

The identification of this compound from biological samples, such as from cultures of Mycobacterium smegmatis, is typically achieved using high-resolution liquid chromatography-mass spectrometry (LC-MS).[3][4]

Sample Preparation (from bacterial culture):

-

Culture M. smegmatis in an appropriate medium.

-

Co-culture with an expression system for a soluble, recombinant form of the MR1 protein to capture the ligands.[3]

-

Purify the MR1-ligand complexes from the cell culture supernatant.

-

Elute the bound ligands from the purified MR1 protein.

LC-MS/MS Analysis:

-

Chromatography: Employ a reversed-phase C18 column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[3]

-

Mass Spectrometer: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[3]

-

Ionization Mode: Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻.[3]

-

Data Acquisition: Perform data-dependent acquisition to obtain both the precursor ion mass (e.g., m/z 428.121 for this compound) and the corresponding fragmentation (MS/MS) spectra for structural confirmation.[3]

Biological Context and Signaling Pathway

This compound is a metabolite derived from the riboflavin (B1680620) (Vitamin B2) biosynthesis pathway, which is active in many bacteria and yeasts but not in mammals.[5][6] Its primary known biological role is to act as an antigen that is presented by the MR1 molecule on the surface of antigen-presenting cells (APCs).[7] This MR1-Photolumazine III complex is then recognized by the T-cell receptor (TCR) of MAIT cells, leading to their activation.[5][6][7]

Signaling Pathway: MAIT Cell Activation by this compound

The following diagram illustrates the key steps in the activation of MAIT cells by this compound.

Caption: MR1-dependent activation of MAIT cells by this compound.

This pathway highlights the role of this compound as a molecular signature of microbial presence, enabling the innate-like immune system to detect and respond to infection. The high degree of conservation of the MR1 molecule makes this pathway a potential target for the development of novel pan-human immunotherapies.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Photolumazine III discovery and origin

An In-depth Technical Guide to Photolumazine III: Discovery, Origin, and Function

Abstract

This compound (PLIII) is a microbially derived metabolite belonging to the ribityllumazine class of molecules. First identified in cultures of Mycobacterium smegmatis, PLIII functions as a ligand for the major histocompatibility complex (MHC) class I-related protein 1 (MR1).[1][2] By binding to MR1, it facilitates the activation of Mucosal-Associated Invariant T (MAIT) cells, playing a role in the innate-like immune surveillance of microbial species.[3] This document provides a comprehensive technical overview of the discovery, biosynthetic origin, molecular characteristics, and biological function of this compound. It includes detailed experimental protocols for its identification and functional analysis, quantitative data summaries, and visualizations of key biological and experimental pathways to serve as a resource for researchers in immunology and drug development.

Discovery and Identification

This compound was discovered as part of an effort to characterize the full repertoire of small molecule metabolites, or the "ligandome," that bind to the MR1 protein.[2] Researchers utilized a "bait-and-hook" system where soluble, recombinant MR1 was co-cultured with microbial species, including Escherichia coli and Mycobacterium smegmatis, to capture naturally produced ligands.[1][2]

The captured ligands were eluted and analyzed using high-resolution mass spectrometry. In this analysis, an ion with a mass-to-charge ratio (m/z) of 428.121 was consistently identified in samples co-cultured with M. smegmatis.[1] Structural elucidation identified this molecule as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, which was named this compound (PLIII).[2][4] This discovery, alongside that of Photolumazine I (PLI), expanded the known diversity of ribityllumazine-based MR1 ligands beyond the canonical intermediates of the riboflavin (B1680620) biosynthesis pathway.[2]

Origin and Biosynthesis

This compound is a secondary metabolite derived from the microbial riboflavin (Vitamin B2) biosynthesis pathway.[2][5] This pathway is essential for many bacteria and yeasts but is absent in mammals, making its intermediates a key signature of microbial presence for the immune system.[3][4]

The core structure of PLIII is a ribityllumazine, suggesting its formation involves the key riboflavin precursor, 5-amino-6-D-ribitylaminouracil (5-A-RU) .[3][5] It is hypothesized that 5-A-RU, generated by the microbe's riboflavin pathway, undergoes a non-enzymatic condensation reaction with an indole-containing metabolite to form PLIII.[3] The exact identity of the indole-containing precursor and the precise reaction conditions are areas of ongoing investigation.

Below is a diagram illustrating the simplified riboflavin biosynthesis pathway leading to the key precursor 5-A-RU.

Molecular Characteristics

The structural identity of this compound has been confirmed through mass spectrometry and chemical synthesis. Its key molecular properties are summarized below.

| Property | Value |

| Full Chemical Name | 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine |

| Abbreviation | PLIII |

| Molecular Formula | C₁₉H₂₁N₅O₆ |

| Monoisotopic Mass | 415.15 Da |

| Observed m/z | 428.121 [M+Na]⁺ (from an earlier analysis, likely an adduct) or related ions[1] |

| Known Microbial Source | Mycobacterium smegmatis, Escherichia coli[2] |

Biological Function: The MR1-MAIT Cell Axis

This compound is an antigen that is presented by the MR1 molecule to activate MAIT cells.[3] The process is a central component of the immune system's ability to detect microbial metabolism.

-

Binding to MR1: Inside an antigen-presenting cell, PLIII binds to the ligand-binding groove of the MR1 protein, which is typically located in the endoplasmic reticulum.

-

MR1 Stabilization and Trafficking: Ligand binding stabilizes the MR1 molecule, allowing it to traffic to the cell surface.[1] In the absence of a suitable ligand, MR1 is unstable and largely retained within the cell.

-

TCR Recognition: On the cell surface, the MR1-PLIII complex is presented to MAIT cells. The semi-invariant T cell receptor (TCR) of the MAIT cell recognizes the complex.

-

MAIT Cell Activation: Successful TCR recognition triggers a signaling cascade, leading to MAIT cell activation. This results in the production of pro-inflammatory cytokines like IFN-γ and cytotoxic activity against infected cells.

Compared to potent MAIT cell agonists like 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU), this compound is considered a weak agonist.[4] However, its existence demonstrates the breadth of the microbial metabolome that can be surveyed by the MR1-MAIT cell axis.[2]

Experimental Methodologies

The identification and functional characterization of this compound rely on several key experimental protocols.

MR1 Ligand Discovery and Identification

A common workflow for discovering novel MR1 ligands like PLIII is outlined below. This "bait-and-hook" approach uses recombinant MR1 to capture ligands directly from microbial cultures.

Mass Spectrometry Protocol Summary: The following table summarizes typical parameters used for the mass spectrometric analysis in MR1 ligand discovery, based on published methods.[1]

| Parameter | Description / Value |

| Instrument | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ion Source | Electrospray Ionization (ESI), Negative or Positive Ion Mode |

| Data Acquisition | Data-Dependent Acquisition (DDA) |

| Mass Range (Da) | 30 - 800 |

| File Conversion | Raw files (.wiff) converted to .mzXML using ProteoWizard |

| Data Analysis | MarkerView™, Skyline, or similar software for ion abundance analysis |

Functional Assays

MR1 Surface Stabilization Assay: This assay measures the ability of a ligand to stabilize MR1 and promote its transport to the cell surface.

-

Cell Line: A human cell line expressing endogenous MR1 (e.g., C1R) is used.

-

Incubation: Cells are incubated with the test ligand (e.g., synthetic PLIII) at a specified concentration (e.g., 100 µM) for several hours.[1]

-

Staining: Cells are stained with a fluorescently labeled anti-MR1 antibody.

-

Analysis: The mean fluorescence intensity (MFI) is measured by flow cytometry. An increase in MFI compared to a vehicle control indicates ligand-induced MR1 surface stabilization.[1]

MAIT Cell Activation Assay (ELISPOT): This assay quantifies the activation of MAIT cells in response to antigen presentation.

-

Co-culture: Antigen-presenting cells (e.g., dendritic cells) are incubated with the test ligand (PLIII) and then co-cultured with a MAIT cell clone (e.g., D481-C7).[1][5]

-

Cytokine Capture: The co-culture is performed on a plate pre-coated with an antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Detection: After incubation, cells are removed, and a secondary, enzyme-linked detection antibody is added. A substrate is then added, which produces an insoluble colored spot for each cytokine-secreting cell.

-

Quantification: The number of spots is counted, providing a quantitative measure of MAIT cell activation.[1]

Conclusion and Future Directions

This compound is a significant molecule in the study of MR1-restricted immunity. Its discovery highlights that the MR1 ligandome is diverse and extends beyond direct intermediates of the riboflavin pathway to include secondary metabolites formed from pathway precursors.[2] As a weak agonist, PLIII raises important questions about the functional consequences of MAIT cell tuning by ligands of varying potencies.

Future research should focus on:

-

Definitive Biosynthesis: Elucidating the precise enzymatic or non-enzymatic reactions and the specific indole-containing precursor that lead to PLIII formation in microbes.

-

Functional Significance: Investigating the in vivo relevance of weak agonists like PLIII during a microbial infection and their role in modulating the overall MAIT cell response.

-

Therapeutic Potential: Exploring whether synthetic analogs of PLIII could be developed as modulators of the MAIT cell response for therapeutic applications in infectious disease, autoimmunity, or cancer.

References

- 1. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Photolumazine III in the Riboflavin Biosynthesis Pathway: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of Photolumazine III, a crucial metabolite derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway. While not a direct intermediate in the synthesis of riboflavin, this compound has emerged as a significant immunomodulatory molecule, acting as a potent antigen for Mucosal-Associated Invariant T (MAIT) cells. This document details the core riboflavin biosynthesis pathway, the diversion leading to this compound, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved pathways.

Introduction: The Dual Importance of the Riboflavin Pathway

The riboflavin biosynthesis pathway is an essential metabolic route in most microorganisms and plants for the production of flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), coenzymes vital for a wide array of redox reactions.[1] Humans lack this pathway and must obtain riboflavin through their diet. Beyond its canonical role in producing essential cofactors, this pathway also generates intermediates that are precursors to immunologically active compounds. One such compound, this compound, is a key focus for researchers in immunology and drug development due to its role in activating MAIT cells via the MHC class I-related protein (MR1).[2][3]

The Core Riboflavin Biosynthesis Pathway

The synthesis of riboflavin begins with one molecule of GTP and two molecules of ribulose 5-phosphate. The pathway proceeds through a series of enzymatic steps to produce the central lumazine (B192210) intermediate, 6,7-dimethyl-8-ribityllumazine (B135004). This intermediate is then converted to riboflavin.

The final two steps of the core pathway are catalyzed by lumazine synthase and riboflavin synthase, respectively.

Lumazine Synthase

Lumazine synthase (EC 2.5.1.78) catalyzes the condensation of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) and 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine.[4][5] This enzyme is a target of interest for the development of antimicrobial agents, as it is essential in pathogenic bacteria but absent in humans.

Riboflavin Synthase

Riboflavin synthase (EC 2.5.1.9) carries out an unusual dismutation reaction, converting two molecules of 6,7-dimethyl-8-ribityllumazine into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[6] The pyrimidinedione is then recycled back into the pathway.

This compound: A Diversion from the Core Pathway with Immunological Significance

This compound, chemically identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is not a direct precursor to riboflavin. Instead, it is a metabolite derived from the riboflavin pathway intermediate 5-A-RU.[2][7] Its formation represents a branch from the central biosynthesis route, leading to a molecule with a distinct and potent biological function.

The biosynthesis of this compound is believed to involve the condensation of 5-A-RU with a derivative of indole. While the specific enzymatic machinery for this reaction in vivo is a subject of ongoing research, its precursor's origin firmly links it to the riboflavin pathway.

Role in MAIT Cell Activation

This compound functions as a ligand for the MR1 protein.[2] The MR1-Photolumazine III complex is then presented on the surface of antigen-presenting cells, where it is recognized by the T-cell receptor of MAIT cells. This recognition triggers the activation of MAIT cells, which are a critical component of the innate immune system, particularly at mucosal surfaces.[8][9] This activation leads to the release of pro-inflammatory cytokines and the initiation of an immune response against microbial pathogens.

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the central enzymes in the latter stages of the riboflavin biosynthesis pathway.

Table 1: Kinetic Parameters of Lumazine Synthase

| Organism | Substrate | Km (μM) | Vmax (nmol·mg-1·h-1) |

| Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | 13,000 |

| Schizosaccharomyces pombe | 3,4-dihydroxy-2-butanone 4-phosphate | 67 | 13,000 |

Data from[10]

Table 2: Kinetic Parameters of Riboflavin Synthase

Specific kinetic parameters for riboflavin synthase are highly dependent on the experimental conditions and the source of the enzyme. Pre-steady-state kinetic analyses have been performed, revealing a complex reaction mechanism.[6]

Experimental Protocols

Assay for Lumazine Synthase Activity

This protocol is based on the spectrophotometric measurement of the formation of 6,7-dimethyl-8-ribityllumazine.

Materials:

-

Purified lumazine synthase

-

5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (Substrate A)

-

3,4-dihydroxy-2-butanone 4-phosphate (Substrate B)

-

Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)

-

Spectrophotometer capable of measuring absorbance at or near the absorbance maximum of 6,7-dimethyl-8-ribityllumazine.

Procedure:

-

Prepare a stock solution of Substrate A and Substrate B in the reaction buffer.

-

Set up the reaction mixture in a cuvette containing the reaction buffer and a defined concentration of Substrate A.

-

Initiate the reaction by adding a known amount of lumazine synthase.

-

Start the measurement by adding a defined concentration of Substrate B.

-

Monitor the increase in absorbance at the appropriate wavelength over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Enzyme activity can be quantified using the molar extinction coefficient of 6,7-dimethyl-8-ribityllumazine.

Assay for Riboflavin Synthase Activity

This protocol is based on the fluorometric or spectrophotometric detection of riboflavin.

Materials:

-

Purified riboflavin synthase

-

6,7-dimethyl-8-ribityllumazine (Substrate)

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4)

-

Fluorometer or spectrophotometer.

Procedure:

-

Prepare a stock solution of the substrate in the reaction buffer.

-

Set up the reaction mixture in a cuvette containing the reaction buffer and a defined concentration of the substrate.

-

Initiate the reaction by adding a known amount of riboflavin synthase.

-

Monitor the increase in fluorescence (excitation ~440 nm, emission ~525 nm) or absorbance (~440 nm) over time, corresponding to the formation of riboflavin.[11]

-

Calculate the initial reaction velocity from the linear portion of the curve.

-

Quantify the amount of riboflavin produced using a standard curve prepared with known concentrations of riboflavin.

Chemical Synthesis of Photolumazine Derivatives

The synthesis of photolumazine derivatives for research purposes can be achieved through chemical condensation. The following is a general protocol adapted from the synthesis of Photolumazine V, which can be modified for this compound by using an appropriate indole-derived precursor.[8]

Materials:

-

5-amino-6-D-ribitylaminouracil hydrochloride (5-A-RU·HCl)

-

An appropriate indole-glyoxylate derivative (e.g., methyl 2-(1H-indol-3-yl)-2-oxoacetate for this compound)

-

Dimethylformamide (DMF)

-

Water

-

Microwave reactor

-

Reversed-phase HPLC for purification.

Procedure:

-

Dissolve the indole-glyoxylate derivative in DMF.

-

Dissolve 5-A-RU·HCl in water.

-

Combine the two solutions.

-

Heat the reaction mixture in a microwave reactor (e.g., 120°C for 20 minutes).

-

Filter the reaction mixture.

-

Purify the product by reversed-phase HPLC.

-

Lyophilize the fractions containing the desired product.

-

Confirm the identity of the product by mass spectrometry.

Visualizing the Pathways

Riboflavin Biosynthesis Pathway

References

- 1. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]

- 2. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. Pre-steady-state kinetic analysis of riboflavin synthase using a pentacyclic reaction intermediate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis of riboflavin: 6,7-dimethyl-8-ribityllumazine synthase of Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3 Assay of Riboflavin | PDF [scribd.com]

Photolumazine III as a Microbial Metabolite: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photolumazine III, chemically identified as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a microbial metabolite derived from the riboflavin (B1680620) biosynthetic pathway.[1] First identified in microorganisms such as Escherichia coli and Mycobacterium smegmatis, this molecule belongs to the growing class of ribityllumazines that function as ligands for the major histocompatibility complex (MHC) class I-related protein, MR1.[1] While not as potent as other known MR1 ligands, this compound serves as a weak agonist for Mucosal-Associated Invariant T (MAIT) cells, contributing to the diverse "metabolome" that these innate-like T cells can recognize.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, biosynthetic origins, and immunological function, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Introduction

Mucosal-Associated Invariant T (MAIT) cells are a unique subset of T lymphocytes that recognize small molecule metabolites presented by the non-polymorphic MR1 protein.[4] These metabolites are primarily derived from the microbial riboflavin (vitamin B2) synthesis pathway, making MAIT cells crucial sentinels for detecting microbial presence.[4] The discovery of a diverse array of MR1 ligands has expanded our understanding of how the immune system samples the metabolic state of its environment.

This compound is one such microbial metabolite, characterized by the fusion of a lumazine (B192210) core, a ribityl chain, and an indole (B1671886) moiety derived from tryptophan metabolism.[1][5] Its identification underscores the chemical diversity of the MR1 ligandome and highlights how bacteria can generate structurally varied antigens from common metabolic precursors.[1] Although it is considered a weak MAIT cell agonist, its study provides valuable insights into the structure-activity relationships of MR1 ligands and the fine-tuning of MAIT cell responses.[3]

Biochemical and Immunological Properties

Chemical Structure and Properties

-

Systematic Name: 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine

-

Molecular Formula: C₁₉H₁₉N₅O₆

-

Core Structure: A pteridine (B1203161) (lumazine) ring system substituted with a ribityl group at the N8 position and an indole group at the C6 position.

Quantitative Data

Specific quantitative data for this compound is not extensively reported in the literature. The tables below summarize available information and provide context by comparing it with other well-characterized MR1 ligands.

Table 1: Bioactivity of this compound and Related MR1 Ligands

| Compound | Role | Bioactivity (MAIT Cells) | EC₅₀ | MR1 Binding |

| This compound | Agonist | Weak Activation | Not Reported | Binds to MR1 |

| Photolumazine I | Agonist | Weak Activation | Not Reported | Binds to MR1 |

| 5-OP-RU | Potent Agonist | Strong Activation | ~3–500 pM[1] | Covalent (Schiff Base) |

| 7-methyl-8-D-ribityllumazine | Agonist | Moderate Activation | ~120 nM | Non-covalent |

Table 2: Spectroscopic Properties of Related Lumazine Compounds

Note: Specific spectroscopic data for this compound are not available. The data below for a related, structurally simpler lumazine is provided for reference.

| Compound | λmax (Absorption) | Emission | Conditions |

| 6,7-dimethyl-8-ribityllumazine | ~256, 306, 412 nm | Not Reported | pH 3.4 |

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

This compound is not a direct enzymatic product of a dedicated pathway. Instead, it is believed to form through the non-enzymatic condensation of a key intermediate from the riboflavin biosynthesis pathway, 5-amino-6-D-ribitylaminouracil (5-A-RU) , with a derivative of tryptophan metabolism.[6][7]

The proposed biosynthetic logic is as follows:

-

Generation of 5-A-RU: Microbes that synthesize riboflavin produce 5-A-RU as a metabolic intermediate.

-

Generation of an Indole-containing Precursor: Tryptophan metabolism in bacteria can produce various indole derivatives, such as indole-3-pyruvic acid or indole-3-acetaldehyde.

-

Condensation: 5-A-RU condenses with the indole-containing α-keto acid or aldehyde, leading to the formation of the this compound structure. This type of condensation is a known mechanism for the formation of other MR1 ligands.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MR1-dependent antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microbiome-Derived Tryptophan Metabolites and Their Aryl Hydrocarbon Receptor-Dependent Agonist and Antagonist Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Non-enzymatic reactions in biogenesis of fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery, Characterization and Analog Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Photolumazine III with MR1

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular interactions between Photolumazine III (PLIII), a microbially derived metabolite, and the Major Histocompatibility Complex, Class I-related protein (MR1). It details the mechanism of binding, the functional consequences of this interaction, quantitative data, and the experimental protocols used to elucidate these findings.

Introduction: MR1 and the Ligand this compound

The MHC class I-related protein 1 (MR1) is a non-classical, monomorphic antigen-presenting molecule highly conserved across mammals.[1][2] Unlike classical MHC molecules that present peptides, MR1 specializes in presenting small molecule metabolites, particularly those derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway, to a subset of T cells called Mucosal-Associated Invariant T (MAIT) cells.[1][2][3] This interaction is a cornerstone of immunosurveillance against a wide range of bacteria and yeasts that synthesize riboflavin.[2][4]

This compound (PLIII), chemically known as 6-(1H-indol-3-yl)-7-hydroxy-8-ribityllumazine, is a ribityllumazine-class MR1 ligand.[1][5][6] It was identified as a secondary metabolite produced by Mycobacterium smegmatis.[1][4][7] Along with other related photolumazines, PLIII is recognized by MR1 and can stimulate MR1-restricted T cells, highlighting the diversity of the microbial metabolome that can be surveyed by the immune system.[2][4]

Mechanism of this compound Interaction with MR1

The binding of ligands to MR1 is a critical step for its correct folding, egress from the endoplasmic reticulum (ER), and presentation on the cell surface.[8][9] The MR1 antigen-binding cleft is composed of two pockets, A' and F'.[8] Small molecule ligands like PLIII are accommodated within the A' pocket, which is lined with hydrophobic amino acids.[8][10]

Binding Mode: Non-covalent Association

A key feature of many potent MR1 ligands, such as 5-OP-RU, is their ability to form a covalent Schiff base with a critical lysine (B10760008) residue (Lys43) at the base of the MR1 A' pocket.[8][10][11] This covalent bond is considered a crucial trigger for stabilizing the MR1 molecule and promoting its translocation to the cell surface.[9][11]

However, ribityllumazine ligands, including this compound, associate with MR1 through non-covalent interactions .[8] This is a defining characteristic of their binding mechanism and distinguishes them from the pyrimidine-based ligands. While they do not form a Schiff base, these ligands are sequestered within the A'-pocket by a network of hydrophobic and polar contacts.[1][9] The ribityl moiety, common to many stimulatory ligands, protrudes from the binding groove and is essential for direct contact with the MAIT T cell receptor (TCR).[7][8]

The interaction relies on a network of hydrogen bonds and hydrophobic interactions between the ligand and residues lining the A' pocket.[8] The overall binding is sufficient to induce the conformational changes necessary for MR1 to exit the ER and be displayed on the cell surface, albeit often with lower potency compared to Schiff base-forming ligands.[2][7][8]

Functional Consequences of the PLIII-MR1 Interaction

The formation of the PLIII-MR1 complex on an antigen-presenting cell is the initiating event for a specific T cell response.

-

MR1 Surface Stabilization and Trafficking : Ligand binding is a prerequisite for MR1 to traffic from the ER to the cell surface.[7][9] In the absence of a suitable ligand, MR1 is largely retained intracellularly.[7] The binding of PLIII stabilizes the MR1 molecule, allowing it to be transported to the plasma membrane for immune surveillance.[7]

-

MAIT Cell Activation : Once presented on the cell surface, the PLIII-MR1 complex is recognized by the semi-invariant TCR of MAIT cells.[1][2] This recognition is MR1-dependent and can be blocked by MR1-specific antibodies or competing antagonist ligands like 6-formylpterin (B158403) (6-FP).[2][7]

-

TCR-Mediated Signaling : The engagement of the MAIT TCR with the PLIII-MR1 complex triggers a downstream signaling cascade, leading to MAIT cell activation. This results in the production of inflammatory cytokines, such as interferon-gamma (IFN-γ), and the exertion of cytotoxic functions to eliminate infected cells.[1][3] The specific structure of the ligand, including subtle variations, can modulate the T cell response, indicating a remarkable selectivity of MAIT cell TCRs.[7][12]

The overall process from ligand binding to T cell activation is a critical pathway for the early detection of microbial infections.

Quantitative Data

| Ligand | Chemical Class | Binding Mode | Affinity (IC50) | MAIT Cell Activation (EC50) | Reference |

| 5-OP-RU | Ribityl-pyrimidine | Covalent (Schiff Base) | 5.3 nM | Potent Agonist | [6][11] |

| Acetyl-6-FP (Ac-6-FP) | Pterin | Covalent (Schiff Base) | 29.9 nM | Antagonist | [6][11] |

| RL-6-Me-7-OH | Ribityl-lumazine | Non-covalent | Moderate | Moderate Agonist | [6] |

| This compound | Ribityl-lumazine | Non-covalent | Not Reported | Agonist | [2][6] |

| DB28 | Uracil-based synthetic | Non-covalent | Not Reported | Inhibitor (retains MR1 in ER) | [6][9] |

Note: The potency of ribityllumazines like PLIII is generally considered weaker than potent Schiff base-forming ligands like 5-OP-RU.[2][8]

Experimental Protocols

The characterization of the PLIII-MR1 interaction involves a multi-step process combining biochemistry, immunology, and analytical chemistry.

5.1. Protocol: MR1 Ligand Identification via Mass Spectrometry

This protocol is used to identify novel MR1 ligands from microbial sources.[1][12]

-

Preparation of Soluble MR1 : Recombinant human MR1 heavy chain and β2-microglobulin (β2m) are expressed separately, typically in E. coli, and purified as inclusion bodies.

-

Ligand Capture : A "bait-and-hook" method is employed. The MR1 and β2m inclusion bodies are denatured and then refolded by dilution in the presence of bacterial culture supernatant (e.g., from M. smegmatis), which contains the potential ligands. Correctly folded, ligand-bound MR1-β2m complexes are purified using size-exclusion and ion-exchange chromatography.

-

Ligand Elution : The captured small molecule ligands are eluted from the purified MR1 complexes, often by acid treatment (e.g., with trifluoroacetic acid) followed by separation from the protein components.

-

Mass Spectrometry Analysis : The eluted compounds are analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS). The mass-to-charge ratio (m/z) and fragmentation patterns are used to identify known compounds or deduce the structure of novel ones like PLIII.[1]

5.2. Protocol: MR1 Surface Stabilization Assay via Flow Cytometry

This cell-based assay measures the ability of a ligand to promote the trafficking of MR1 to the cell surface.[7]

-

Cell Culture : An antigen-presenting cell line that expresses MR1 (e.g., C1R or BEAS-2B cells, often overexpressing MR1) is cultured under standard conditions.[7][13]

-

Ligand Incubation : Cells are incubated for several hours (e.g., 4-16 hours) with the synthetic ligand of interest (e.g., 50-100 µM PLIII).[7][13] A positive control (e.g., 5-OP-RU) and a negative/vehicle control (e.g., DMSO or NaOH solution) are included.

-

Antibody Staining : After incubation, cells are washed and stained with a fluorescently labeled monoclonal antibody specific for conformationally correct, cell-surface MR1 (e.g., clone 26.5 or 8F2.F9).[7][14]

-

Flow Cytometry : The fluorescence intensity of the stained cells is measured using a flow cytometer. An increase in the mean fluorescence intensity (MFI) compared to the vehicle control indicates that the ligand has bound to MR1 and stabilized its expression on the cell surface.[7]

5.3. Protocol: MAIT Cell Activation via ELISPOT Assay

This assay quantifies the frequency of cytokine-producing T cells upon antigen recognition.[7]

-

Plate Preparation : An ELISPOT plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ).

-

Co-culture Setup : Antigen-presenting cells (APCs), such as dendritic cells or an MR1-expressing cell line, are plated. The specific MR1 ligand (e.g., PLIII at various concentrations) is added.

-

Addition of MAIT Cells : A known number of MAIT cells (either a pure clone or isolated primary cells) are added to each well.[7] Control wells include APCs and MAIT cells with no ligand, or with a non-stimulatory ligand.

-

Incubation : The plate is incubated for 18-24 hours to allow for antigen presentation and T cell activation.

-

Detection : After incubation, cells are washed away. A biotinylated detection antibody for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-HRP). Finally, a substrate is added that precipitates as a colored spot at the site of cytokine secretion.

-

Analysis : The spots are counted using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell, providing a quantitative measure of the T cell response to the MR1-PLIII complex.[7]

5.4. Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique to measure real-time biomolecular interactions. While not explicitly detailed for PLIII in the search results, it is a standard method for determining binding kinetics and affinity for small molecule-protein interactions.[6][15]

-

Chip Preparation : A sensor chip (e.g., CM5) is functionalized by immobilizing purified, recombinant MR1 protein onto the surface.

-

Analyte Injection : The small molecule ligand (PLIII, the analyte) is prepared in a series of concentrations and injected over the sensor surface at a constant flow rate.

-

Binding Measurement : The binding of PLIII to the immobilized MR1 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance units (RU). This is measured in real-time to generate association and dissociation curves.

-

Data Analysis : The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka), which represents the binding affinity.

References

- 1. researchgate.net [researchgate.net]

- 2. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MR1 antigen presentation to MAIT cells and other MR1-restricted T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MR1, an immunological periscope of cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular insights into metabolite antigen recognition by mucosal-associated invariant T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Covering All the Bases: Complementary MR1 Antigen Presentation Pathways Sample Diverse Antigens and Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-dependent downregulation of MR1 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Insights Into MR1‐Mediated T Cell Immunity: Lessons Learned and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. The antigen-presenting molecule MR1 binds host-generated riboflavin catabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Surface plasmon resonance signal enhancement for immunoassay of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Activation of Mucosal-Associated Invariant T (MAIT) Cells by Photolumazine III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism by which Photolumazine III, a microbial metabolite, activates Mucosal-Associated Invariant T (MAIT) cells. This guide details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding and harnessing this interaction for therapeutic development.

Core Mechanism of MAIT Cell Activation by this compound

MAIT cells are a unique subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1. This compound is a ribityllumazine-based ligand that activates MAIT cells in an MR1-dependent manner.[1][2] The activation process follows a series of well-defined steps:

-

Antigen Presentation: this compound, a small molecule derived from the microbial riboflavin (B1680620) (vitamin B2) biosynthesis pathway, is captured by MR1 molecules within antigen-presenting cells (APCs).[1][2]

-

MR1-Ligand Complex Formation: this compound binds non-covalently to the antigen-binding cleft of the MR1 molecule.[1] This is in contrast to the more potent pyrimidine-based MAIT cell antigens, such as 5-OP-RU, which form a covalent Schiff base with a lysine (B10760008) residue in the MR1 binding pocket. The non-covalent nature of the this compound-MR1 interaction results in a comparatively weaker stimulation of MAIT cells.

-

Surface Expression: The stable MR1-Photolumazine III complex is trafficked to the surface of the APC. The presentation of this complex is a key signal for MAIT cell recognition.

-

TCR Recognition: The semi-invariant T cell receptor (TCR) on the surface of MAIT cells specifically recognizes the MR1-Photolumazine III complex. This recognition is dependent on the specific TCR Vβ chain expressed by the MAIT cell clone, leading to differential activation responses among MAIT cell populations.[3][4]

-

MAIT Cell Activation: Successful TCR engagement triggers a downstream signaling cascade, leading to MAIT cell activation, proliferation, and the release of effector cytokines and cytotoxic molecules.

Below is a diagram illustrating the antigen presentation pathway:

Quantitative Analysis of MAIT Cell Activation

Precise quantitative data for the binding affinity (Kd) and half-maximal effective concentration (EC50) of this compound are not extensively reported in the literature. However, semi-quantitative data from ELISPOT assays demonstrate its ability to induce IFN-γ production in MAIT cell clones. The potency of this compound is acknowledged to be lower than that of pyrimidine-based ligands.

| Ligand | MAIT Cell Response Metric | Concentration | Cell Type | Source |

| This compound | IFN-γ Spot Forming Units (SFU) | Not specified | Human MAIT cell clones | Harriff et al., 2018 |

| Photolumazine I | IFN-γ Spot Forming Units (SFU) | 100 µM | Human MAIT cell clones | Gherardin et al., 2024[3] |

| 5-OP-RU (potent agonist) | IFN-γ Spot Forming Units (SFU) | Not specified | Human MAIT cell clones | Harriff et al., 2018 |

Experimental Protocol: MAIT Cell Activation Assay using this compound

This protocol is adapted from established methods for assessing MAIT cell activation by synthetic ligands.[3]

Objective: To measure the activation of human MAIT cells in response to this compound by quantifying IFN-γ production using an ELISPOT assay.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells and Dendritic Cells (DCs)

-

This compound (synthetic)

-

Human IFN-γ ELISPOT kit

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin

-

Anti-MR1 blocking antibody and isotype control

-

MAIT cell clones (optional, for more specific assays)

-

96-well ELISPOT plates

-

Cell culture incubator (37°C, 5% CO2)

Methodology:

-

Preparation of Antigen Presenting Cells (APCs):

-

Thaw cryopreserved human DCs and plate them in a 96-well ELISPOT plate at a density of 20,000 cells per well.

-

Alternatively, use total PBMCs, which contain APCs.

-

-

Ligand Stimulation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration (e.g., 50-100 µM) in cell culture medium.

-

Add the diluted this compound to the wells containing the APCs.

-

For control wells, add vehicle control, a positive control ligand (e.g., 5-OP-RU), and a negative control ligand. For blocking experiments, pre-incubate APCs with an anti-MR1 antibody or an isotype control for 1 hour before adding the ligand.

-

-

Co-culture with MAIT cells:

-

Isolate CD8+ T cells (which contain the MAIT cell population) from human PBMCs using magnetic bead separation or use established MAIT cell clones.

-

Add 10,000 MAIT cells or purified CD8+ T cells to each well of the ELISPOT plate.

-

-

Incubation:

-

Incubate the ELISPOT plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

ELISPOT Development:

-

Develop the ELISPOT plate according to the manufacturer's instructions to visualize IFN-γ spot-forming units (SFUs).

-

-

Data Analysis:

-

Count the number of SFUs in each well using an ELISPOT reader.

-

Compare the number of SFUs in the this compound-stimulated wells to the control wells to determine the extent of MAIT cell activation.

-

Below is a diagram illustrating the experimental workflow:

References

- 1. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Photolumazine III in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolumazine III is a microbial metabolite that has garnered significant interest in the fields of immunology and drug development. As a derivative of the bacterial riboflavin (B1680620) biosynthesis pathway, it plays a crucial role in the interaction between bacteria and the host immune system. This technical guide provides an in-depth overview of the biological function of this compound, its biosynthesis, and the key experimental protocols used for its study.

Core Biological Function: A Ligand for MAIT Cell Activation

The primary and most well-characterized biological function of this compound is its role as an antigen for Mucosal-Associated Invariant T (MAIT) cells. MAIT cells are a subset of innate-like T cells that are abundant in mucosal tissues and play a critical role in the early defense against microbial infections.

The activation of MAIT cells by this compound is a multi-step process:

-

Bacterial Production: Bacteria that possess a complete riboflavin biosynthesis pathway, such as Mycobacterium smegmatis, produce this compound as a metabolic byproduct.[1][2]

-

Antigen Presentation: this compound is recognized and bound by the MHC class I-related protein 1 (MR1) on the surface of antigen-presenting cells (APCs).[2]

-

T-Cell Receptor (TCR) Recognition: The MR1-Photolumazine III complex is then presented to the T-cell receptor of MAIT cells.

-

MAIT Cell Activation: This recognition event triggers the activation of MAIT cells, leading to the release of pro-inflammatory cytokines and cytotoxic molecules, thereby mounting an immune response against the bacteria.

This function positions this compound as a key molecule in the host's immunosurveillance of bacterial pathogens and a potential target for the development of novel immunomodulatory therapies and vaccine adjuvants.

Quantitative Data

While precise quantitative data for the binding of this compound to MR1 and its potency in MAIT cell activation are not extensively reported in the literature, data for related ribityllumazine compounds provide a valuable frame of reference.

| Parameter | Ligand | Value | Reference |

| MAIT Cell Activation (EC50) | Ribityllumazine Analog 4 | 18.8 nM | [3] |

| Ribityllumazine Analog 19 | 16.8 nM | [3] | |

| 7-methyl-8-D-ribityllumazine (RL-7-Me) | 183 nM | [3] | |

| MR1 Binding Affinity (IC50) | Strong Binders | < 1 µM | [4][5] |

| Moderate Binders | 1 µM - 100 µM | [4][5] | |

| Weak Binders | > 100 µM | [4][5] |

Note: The EC50 and IC50 values for this compound have not been specifically reported in the reviewed literature. The provided data for analogous compounds suggest that ribityllumazines can be potent activators of MAIT cells.

Signaling Pathways and Biosynthesis

Riboflavin Biosynthesis Pathway Leading to this compound Precursor

This compound is a downstream product of the riboflavin (Vitamin B2) biosynthesis pathway. The key precursor molecule for this compound is 5-amino-6-D-ribitylaminouracil (5-A-RU).[6][7][8] The synthesis of 5-A-RU from GTP and Ribulose 5-phosphate is a multi-step enzymatic process.

Caption: The bacterial riboflavin biosynthesis pathway leading to the formation of 5-A-RU.

Formation of this compound

The exact enzymatic step for the synthesis of this compound from 5-A-RU is not fully elucidated. It is understood that 5-A-RU serves as a scaffold that condenses with other small molecules derived from different metabolic pathways to form a variety of ribityllumazine compounds, including this compound.[6][9] The specific enzyme and substrate that react with 5-A-RU to yield this compound are currently areas of active research.

Caption: The proposed formation of this compound from 5-A-RU and other metabolic precursors.

MAIT Cell Activation Pathway

The presentation of this compound by MR1 on an antigen-presenting cell initiates a signaling cascade within the MAIT cell, leading to its activation.

Caption: The signaling pathway of MAIT cell activation initiated by this compound.

Potential Role of Lumazine (B192210) Derivatives in Bacterial Signaling

While the primary described function of this compound is in host-pathogen interactions, some lumazine derivatives have been implicated in bacterial signaling processes such as quorum sensing and bioluminescence.[10][11][12][13] However, a direct signaling role for this compound within bacteria has not yet been established and remains an area for future investigation.

Experimental Protocols

Purification of this compound from Bacterial Culture

This protocol provides a general framework for the enrichment of this compound and other riboflavin-related metabolites from bacterial supernatants.

Materials:

-

Bacterial culture (e.g., Mycobacterium smegmatis RibA overexpresser)

-

7H9 medium supplemented with 0.5% glycerol, 0.05% Tween 80, and 10% ADC

-

Centrifugal concentrators (3-kDa molecular mass cutoff)

-

Florisil column

-

HPLC-grade water

-

10% acetone (B3395972) in HPLC-grade water

-

Vacuum concentrator

Procedure:

-

Grow the bacterial culture to the stationary phase in the appropriate medium.

-

Harvest the supernatant by centrifugation to remove bacterial cells.

-

Filter the supernatant using a 3-kDa molecular mass cutoff centrifugal concentrator.

-

Apply the flow-through to a pre-equilibrated Florisil column.

-

Wash the column with two column volumes of HPLC-grade water.

-

Elute the riboflavin-related metabolites, including this compound, with 10% acetone in HPLC-grade water.

-

Dry the eluate using a vacuum concentrator.

-

Resuspend the dried extract in a suitable solvent for downstream analysis.

Mass Spectrometry-Based Detection of this compound

This protocol outlines a general workflow for the detection and identification of this compound in a complex biological sample using mass spectrometry.

Materials:

-

Purified bacterial metabolite extract

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Appropriate LC column (e.g., C18 reversed-phase)

-

Solvents for LC gradient (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

-

Mass spectrometry data analysis software

Procedure:

-

Sample Preparation: Resuspend the purified metabolite extract in a solvent compatible with the LC-MS system.

-

Liquid Chromatography: Inject the sample onto the LC column and separate the metabolites based on their physicochemical properties using a suitable solvent gradient.

-

Mass Spectrometry: Analyze the eluting compounds using the mass spectrometer in either positive or negative ion mode.

-

Data Acquisition: Acquire full scan MS data to identify the molecular ions of interest and tandem MS (MS/MS) data for structural elucidation.

-

Data Analysis: Process the acquired data to identify the peak corresponding to this compound based on its accurate mass and fragmentation pattern. Compare the experimental data with known standards or databases for confirmation.

ELISPOT Assay for MAIT Cell Activation

This protocol describes the Enzyme-Linked Immunospot (ELISPOT) assay to quantify the frequency of cytokine-secreting MAIT cells upon stimulation with this compound.

Materials:

-

PVDF-membrane 96-well ELISPOT plates

-

Capture antibody for the cytokine of interest (e.g., anti-human IFN-γ)

-

Antigen-presenting cells (APCs), such as dendritic cells (DCs)

-

MAIT cell clones or isolated primary MAIT cells

-

This compound or bacterial extract containing it

-

Biotinylated detection antibody for the cytokine of interest

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase)

-

Substrate for the enzyme (e.g., BCIP/NBT)

-

Cell culture medium and supplements

-

CO2 incubator

Procedure:

-

Plate Coating: Coat the ELISPOT plate wells with the capture antibody overnight at 4°C.

-

Blocking: Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.

-

Cell Plating: Add APCs and MAIT cells to the wells.

-

Stimulation: Add this compound or the bacterial extract to the wells to stimulate the cells. Include appropriate positive and negative controls.

-

Incubation: Incubate the plate for 18-24 hours in a CO2 incubator at 37°C to allow for cytokine secretion and capture.

-

Detection: Wash the wells to remove the cells and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the wells and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash the wells and add the substrate. Monitor for the development of spots.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Conclusion

This compound serves as a critical link between the metabolic state of certain bacteria and the activation of the host's innate-like immune system. Its role as a potent MAIT cell antigen underscores the importance of the bacterial riboflavin biosynthesis pathway as a source of immunomodulatory molecules. Further research into the precise biosynthesis of this compound and its interaction with the host immune system will undoubtedly open new avenues for the development of novel therapeutics and vaccines to combat bacterial infections. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the fascinating biology of this important microbial metabolite.

References

- 1. Disruption of riboflavin biosynthesis in mycobacteria establishes riboflavin pathway intermediates as key precursors of MAIT cell agonists | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I-related protein 1 MR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. The vitamin riboflavin and its derivative lumichrome activate the LasR bacterial quorum-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lumazine protein and the excitation mechanism in bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure of lumazine protein, an optical transponder of luminescent bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Photolumazine III and its Connection to Mycobacterium smegmatis: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core of Photolumazine III and its Connection to Mycobacterium smegmatis

This whitepaper provides a comprehensive technical overview of this compound, a key metabolite in Mycobacterium smegmatis, for researchers, scientists, and drug development professionals. It delves into its biosynthesis, its role in activating Mucosal-Associated Invariant T (MAIT) cells, and detailed experimental protocols for its study.

Introduction: The Significance of this compound

This compound is a pteridine (B1203161) metabolite derived from the riboflavin (B1680620) (vitamin B2) biosynthesis pathway in various microorganisms, including the non-pathogenic, fast-growing bacterium Mycobacterium smegmatis. Its significance lies in its potent ability to act as an antigen for Mucosal-Associated Invariant T (MAIT) cells when presented by the non-polymorphic MHC class I-related molecule, MR1.[1][2][3][4] This interaction places this compound at the crossroads of microbial metabolism and innate-like immunity, making it a molecule of considerable interest for understanding host-pathogen interactions and for the development of novel immunomodulatory therapies and vaccine adjuvants.

M. smegmatis serves as a valuable model organism for studying mycobacterial physiology and metabolism due to its genetic tractability and faster growth rate compared to its pathogenic relative, Mycobacterium tuberculosis. The presence of this compound in M. smegmatis provides a safe and accessible system to investigate the biosynthesis of this and related immunogenic metabolites and to explore their immunological functions.[2][3]

Biosynthesis of this compound in Mycobacterium smegmatis

This compound is a downstream product of the riboflavin biosynthesis pathway. The formation of its core lumazine (B192210) structure is catalyzed by the enzyme lumazine synthase (RibH) (EC 2.5.1.78).[5] This enzyme facilitates the condensation of 5-amino-6-(D-ribitylamino)uracil (5-A-RU) with a four-carbon unit. While the precise enzymatic step leading to the addition of the indole (B1671886) group to form this compound from a lumazine precursor has not been fully elucidated in M. smegmatis, it is understood to be a derivative of the core riboflavin pathway.[4]

The simplified biosynthetic pathway leading to the lumazine core is as follows:

Caption: Simplified biosynthesis pathway of the lumazine core and hypothesized formation of this compound.

Interaction with the Immune System: MAIT Cell Activation

This compound functions as a potent agonist for MAIT cells. This activation is contingent on its presentation by the MR1 molecule on the surface of antigen-presenting cells (APCs). The this compound-MR1 complex is then recognized by the semi-invariant T-cell receptor (TCR) of MAIT cells.

This recognition event, often accompanied by co-stimulatory signals from cytokines such as IL-12 and IL-18, triggers a downstream signaling cascade within the MAIT cell. This cascade leads to the rapid activation of the MAIT cell, resulting in the production of pro-inflammatory cytokines like IFN-γ and TNF-α, and the exertion of cytotoxic functions.[2][6][7][8]

Caption: Signaling pathway of MAIT cell activation by this compound presented by MR1.

Quantitative Data

While extensive quantitative data for this compound from M. smegmatis is not yet widely available in the literature, data from related ribityllumazine derivatives and MAIT cell activators provide a valuable context for its biological potency.

Table 1: EC50 Values for MAIT Cell Activation by Ribityllumazine Derivatives

| Compound | EC50 (nM) | Organism/System | Reference |

|---|---|---|---|

| 5-OP-RU | 0.001 - 0.008 | Synthetic | [1] |

| RL-7-Me | 120 - 183 | Synthetic | [1] |

| Ribityllumazine Derivative 4 | 18.8 | Synthetic | [1] |

| Ribityllumazine Derivative 19 | 16.8 | Synthetic | [1] |

| JYM72 | 50.3 | Synthetic |[1] |

Note: EC50 values represent the concentration of a compound that elicits a half-maximal response in a given assay. Lower EC50 values indicate higher potency.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound in M. smegmatis.

Culture of Mycobacterium smegmatis for Metabolite Analysis

-

Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

-

Inoculation: Inoculate the prepared media with a starter culture of M. smegmatis mc²155.

-

Incubation: Incubate the culture at 37°C with shaking (200 rpm) until it reaches the late-logarithmic or early stationary phase of growth.

-

Harvesting: Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove residual media components. The washed cell pellet is now ready for metabolite extraction.

Extraction of Intracellular Metabolites

-

Quenching: Immediately quench the washed cell pellet in liquid nitrogen to halt metabolic activity.

-

Lysis: Resuspend the frozen pellet in a pre-chilled (-20°C) extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Homogenization: Disrupt the cells using a bead beater with zirconia/silica beads or a probe sonicator. Ensure the sample remains cold during this process.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collection: Carefully collect the supernatant containing the intracellular metabolites for subsequent analysis.

Quantification of this compound by LC-MS/MS

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution profile of water and acetonitrile, both containing 0.1% formic acid.

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound.

-

Quantification: Generate a standard curve using a synthesized and purified this compound standard of known concentrations. Quantify the amount of this compound in the bacterial extract by comparing its peak area to the standard curve.

Recombinant Expression and Purification of Lumazine Synthase (RibH)

-

Cloning: Clone the ribH gene from M. smegmatis into a suitable expression vector (e.g., pET series for E. coli expression or a mycobacterial expression vector for expression in M. smegmatis).[5][9]

-

Expression: Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or M. smegmatis mc²155). Induce protein expression with the appropriate inducer (e.g., IPTG for E. coli or acetamide (B32628) for some mycobacterial systems).[5]

-

Lysis: Harvest the cells and lyse them by sonication or French press in a suitable lysis buffer containing protease inhibitors.

-

Purification: Purify the recombinant RibH protein using affinity chromatography (e.g., Ni-NTA if a His-tag was incorporated) followed by size-exclusion chromatography for higher purity.

Lumazine Synthase Enzymatic Assay (Spectrophotometric)

This protocol is a representative method and may require optimization for M. smegmatis RibH.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (5-A-RU), and 3,4-dihydroxy-2-butanone 4-phosphate.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified RibH enzyme.

-

Monitoring: Monitor the formation of the lumazine product by measuring the increase in absorbance at a specific wavelength (typically around 408 nm for 6,7-dimethyl-8-ribityllumazine) over time using a spectrophotometer.

-

Kinetic Parameter Calculation: Determine the initial reaction velocity at various substrate concentrations and calculate the Michaelis-Menten constant (Km) and maximum velocity (Vmax) from a Lineweaver-Burk or Michaelis-Menten plot.

Generation of a ribH Deletion Mutant in M. smegmatis

This protocol utilizes a two-step homologous recombination strategy.[6][10]

-

Construct Delivery Vector: Clone the upstream and downstream flanking regions of the ribH gene into a suicide vector containing a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB).

-

Electroporation: Electroporate the delivery vector into electrocompetent M. smegmatis cells (often expressing a recombinase from a helper plasmid like pJV53).[6][10]

-

Selection of Single Crossovers: Select for transformants that have integrated the plasmid into the chromosome via a single homologous recombination event by plating on media containing the appropriate antibiotic.

-

Counter-selection of Double Crossovers: Culture the single-crossover mutants in media without the antibiotic and then plate on media containing a counter-selective agent (e.g., sucrose (B13894) for sacB). Colonies that grow have undergone a second recombination event, resulting in either the wild-type allele or the desired gene deletion.

-

Screening and Verification: Screen the resulting colonies by PCR to identify the clones with the ribH gene deletion.

Caption: Experimental workflow for generating a ribH deletion mutant in M. smegmatis.

Conclusion and Future Directions

This compound is a fascinating molecule that bridges the worlds of mycobacterial metabolism and host immunity. Its role as a potent MAIT cell antigen highlights the importance of the riboflavin biosynthesis pathway as a source of immunologically active small molecules. While M. smegmatis has proven to be an invaluable tool for studying these processes, further research is needed to fully quantify the production of this compound and to characterize the kinetics of the enzymes involved in its biosynthesis in this organism. Such studies will undoubtedly provide deeper insights into the complex interplay between mycobacteria and the host immune system and may pave the way for novel therapeutic interventions targeting this pathway.

References:

[1] Development of Ribityllumazine Analogs as Mucosal- associated Invariant T Cell Activators - ChemRxiv [2] Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - NIH [10] Efficient and simple generation of multiple unmarked gene deletions in Mycobacterium smegmatis - PMC - NIH [4] Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC - PubMed Central Gene knock out system in M. smegmatis.: (a) The plasmid pJV53-GFP... - ResearchGate [11] Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC - PubMed Central [7] TLR signaling in human antigen‐presenting cells regulates MR1‐dependent activation of MAIT cells - NIH [12] Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB - NIH [13] Chemical insights into the search for MAIT cells activators - ResearchGate [14] Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies | Request PDF - ResearchGate [15] Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PMC - NIH [9] Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PubMed [16] Targeted Gene Knockout and Essentiality Testing by Homologous Recombination | Request PDF - ResearchGate [17] MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [5] Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PMC - PubMed Central [8] MAIT Cell Activation and Functions - Frontiers [18] Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PubMed Central [19] Substrate channeling in the lumazine synthase/riboflavin synthase complex of Bacillus subtilis - PubMed [20] Phagehunting Program - PhagesDB.org [21] Mechanisms of MAIT cell activation. (A) TCR-Dependent activation via... - ResearchGate [22] LC-MS and Mycobacteria - ResearchGate [23] Peptidoglycan compositional analysis of Mycobacterium smegmatis using high-resolution LC–MS - PMC - NIH [24] Response of Mycobacterium smegmatis to the Cytochrome bcc Inhibitor Q203 - MDPI [25] Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed [26] Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB - NIH [27] Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed Central [28] Metabolic Engineering of Cofactor F 420 Production in Mycobacterium smegmatis [29] Metabolomics Studies To Decipher Stress Responses in Mycobacterium smegmatis Point to a Putative Pathway of Methylated Amine Biosynthesis - PubMed Central [30] Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - NIH [31] Cell wall proteome analysis of Mycobacterium smegmatis strain MC2 155 - PMC [32] Metabolomics Studies To Decipher Stress Responses in Mycobacterium smegmatis Point to a Putative Pathway of Methylated Amine Biosynthesis - ResearchGate [33] P450-Mediated Dual Cyclization Mechanisms for Pyrroloindoline Unit Formation in Bispyrrolidinoindoline Diketopiperazine Alkaloid Biosynthesis | Journal of the American Chemical Society - ACS Publications [34] Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC - NIH [35] Features of the biochemistry of Mycobacterium smegmatis, as a possible model for Mycobacterium tuberculosis - PubMed [36] Steady-state and pre-steady-state kinetic analysis of Mycobacterium smegmatis cysteine ligase (MshC) - PubMed

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative affinity measurement of small molecule ligand binding to major histocompatibility complex class-I–related protein 1 MR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Multiple Isomers of Photolumazine V Bind MR1 and Differentially Activate MAIT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TLR signaling in human antigen‐presenting cells regulates MR1‐dependent activation of MAIT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of recombinant proteins in Mycobacterium smegmatis for structural and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient and simple generation of multiple unmarked gene deletions in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antigen Recognition by MR1-Reactive T Cells; MAIT Cells, Metabolites, and Remaining Mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. MAIT cell-MR1 reactivity is highly conserved across multiple divergent species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural study and thermodynamic characterization of inhibitor binding to lumazine synthase from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Substrate channeling in the lumazine synthase/riboflavin synthase complex of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. phagesdb.org [phagesdb.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Peptidoglycan compositional analysis of Mycobacterium smegmatis using high-resolution LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of potent antimycobacterial agents targeting lumazine synthase (RibH) of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Metabolic Engineering of Cofactor F420 Production in Mycobacterium smegmatis | PLOS One [journals.plos.org]

- 29. Metabolomics Studies To Decipher Stress Responses in Mycobacterium smegmatis Point to a Putative Pathway of Methylated Amine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antibacterial Activity of Rifamycins for M. Smegmatis with Comparison of Oxidation and Binding to Tear Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cell wall proteome analysis of Mycobacterium smegmatis strain MC2 155 - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Development of an Extraction Method for Mycobacterial Metabolome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Features of the biochemistry of Mycobacterium smegmatis, as a possible model for Mycobacterium tuberculosis [pubmed.ncbi.nlm.nih.gov]